1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea is a synthetic organic compound with the molecular formula C18H16FN3O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a urea linkage connecting a fluorophenyl group and a methoxyquinoline moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzylamine and 6-methoxyquinoline-8-carboxylic acid.
Formation of Intermediate: The 4-fluorobenzylamine is reacted with a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form an activated intermediate.
Coupling Reaction: The activated intermediate is then coupled with 6-methoxyquinoline-8-carboxylic acid under controlled conditions to form the desired urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and scalability.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a fluorescent probe for studying biological processes and as a tool for investigating enzyme activities.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
1-[(4-bromophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea: The presence of a bromophenyl group can influence the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
1-[(4-methylphenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea: The methylphenyl group may alter the compound’s solubility and stability compared to the fluorophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-24-15-9-13-3-2-8-20-17(13)16(10-15)22-18(23)21-11-12-4-6-14(19)7-5-12/h2-10H,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVINYJCOWUVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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